

DNL343 and Neuronal Protein Homeostasis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL343 is an investigational, brain-penetrant small molecule designed to restore protein homeostasis in neurons by activating the eukaryotic initiation factor 2B (eIF2B). Chronic activation of the Integrated Stress Response (ISR), a key cellular pathway regulating protein synthesis, is implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). **DNL343**'s targeted activation of eIF2B aims to mitigate the detrimental effects of a hyperactive ISR, including the formation of stress granules and aggregation of pathological proteins like TDP-43. This technical guide provides an in-depth overview of **DNL343**'s mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Integrated Stress Response and Neurodegeneration

The Integrated Stress Response (ISR) is a conserved signaling pathway that eukaryotic cells activate in response to a variety of stressors, including viral infection, amino acid deprivation, and protein misfolding.[1][2][3] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor (GEF),



eIF2B.[4] This inhibition leads to a global reduction in protein synthesis, conserving resources to manage cellular stress. However, this also paradoxically allows for the preferential translation of certain stress-response proteins, such as Activating Transcription Factor 4 (ATF4).[5]

While acute activation of the ISR is a protective, homeostatic mechanism, chronic ISR activation can be detrimental and is increasingly implicated in neurodegenerative diseases.[6] In conditions like ALS, persistent ISR activation is thought to contribute to the formation of pathological stress granules, which can sequester essential RNA-binding proteins like TDP-43, leading to their aggregation and subsequent neuronal dysfunction and death.[7][8][9][10]

DNL343 is a novel therapeutic candidate that directly targets and activates eIF2B, aiming to counteract the effects of chronic ISR activation and restore normal protein synthesis in neurons.[5][6][11]

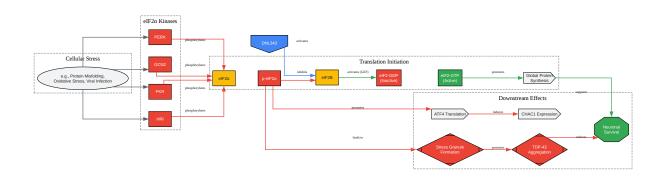
Mechanism of Action of DNL343

DNL343 is a potent and selective activator of eIF2B.[6] It functions by stabilizing the active, decameric conformation of the eIF2B complex, thereby enhancing its GEF activity.[11] This allows eIF2B to more efficiently recycle eIF2-GDP to its active eIF2-GTP form, even in the presence of phosphorylated eIF2α. By boosting eIF2B activity, **DNL343** helps to overcome the translational repression imposed by the ISR.[5] This restoration of protein synthesis is hypothesized to prevent the formation of stress granules, reduce the aggregation of TDP-43, and ultimately improve neuronal survival.[1][7]

Signaling Pathway

The following diagram illustrates the Integrated Stress Response pathway and the mechanism by which **DNL343** modulates it.





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DNL343 activates eIF2B to counter the Integrated Stress Response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **DNL343**.

Table 1: Preclinical Efficacy Data



Model System	Endpoint	Treatment	Result	Reference
eIF2B loss-of- function mice	Motor Function (Balance Beam)	DNL343	Normalized motor function	[12]
eIF2B loss-of- function mice	Body Weight	DNL343	Normalized body weight gain	[13]
Optic Nerve Crush Model	Retinal Ganglion Cell Loss	DNL343	Reduced neuronal loss	[2]
Cellular models of ALS	Stress Granule Formation	DNL343	Inhibited and reversed stress granule formation	[2]
Cellular models of TDP-43 pathology	TDP-43 Aggregates	DNL343	Attenuated pathological TDP-43 aggregates	[11]

Table 2: Phase 1 Clinical Trial Data (NCT04268784)



Parameter	Population	Dosing	Value	Reference
Pharmacokinetic s				
Plasma Half-life	Healthy Volunteers	Multiple Ascending Doses	38–46 hours	[7][14]
CSF-to-unbound Plasma Ratio	Healthy Volunteers	Multiple Ascending Doses	0.66–0.92	[7][14]
Pharmacodynam ics (Biomarker Reduction)				
CHAC1 Gene Expression	Healthy Volunteers	Multiple Ascending Doses	66–94% inhibition	[7][14]
ATF4 Protein Levels	Healthy Volunteers	Multiple Ascending Doses	50–73% inhibition	[7][14]
Safety				
Participants	Healthy Volunteers	Single & Multiple Ascending Doses	95	[7][15][16]
Serious Adverse Events	Healthy Volunteers	Single & Multiple Ascending Doses	0 related to study drug	[7][15][16]
Discontinuations	Healthy Volunteers	Single & Multiple Ascending Doses	0 related to study drug	[7][15][16]



Table 3: Phase 1b Clinical Trial Data in ALS Patients

(NCT05006352)

Parameter	Population	Dosing	Value	Reference
Pharmacokinetic s				
CSF-to-unbound Plasma Ratio	ALS Patients	28 days, once- daily	1.02–1.23	[3][17]
Pharmacodynam ics (Biomarker Reduction)				
ATF4 and CHAC1	ALS Patients	28 days, once- daily	Robust inhibition	[3][17]
Safety				
Participants	ALS Patients	28 days, once- daily	29	[17]
Tolerability	ALS Patients	28 days, once- daily	Generally well tolerated	[17]

Table 4: Phase 2/3 HEALEY ALS Platform Trial (Regimen G) - Topline Results



Endpoint	Participants (DNL343 vs. Placebo)	Result	Reference
Primary: Change in ALSFRS-R and Survival at 24 weeks	186 vs. 139	Not met	[18]
Secondary: Muscle Strength	186 vs. 139	No statistical difference	[18]
Secondary: Respiratory Function	186 vs. 139	No statistical difference	[18]
Safety	186 vs. 139	Safe and well tolerated	[18]

Experimental Protocols

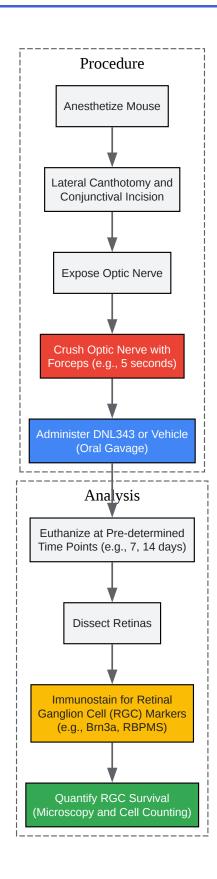
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of **DNL343**.

Optic Nerve Crush (ONC) Model in Mice

The ONC model is utilized to induce acute neurodegeneration and assess the neuroprotective effects of **DNL343**.[2]

Workflow:





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Workflow for the Optic Nerve Crush (ONC) model.



Detailed Methodology:

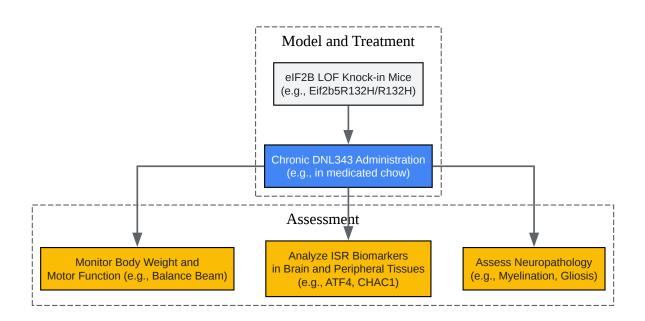
- Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[19][20]
- Surgical Procedure: A lateral canthotomy is performed, and the conjunctiva is incised to
 expose the optic nerve. The nerve is then crushed for a defined period (e.g., 3-10 seconds)
 at a specific distance from the globe using fine forceps.[19][20][21] Care is taken to avoid
 damaging the ophthalmic artery.
- Treatment: DNL343 or vehicle is administered, typically via oral gavage, at specified doses and time points relative to the crush injury.[2]
- Tissue Collection and Processing: At the end of the study period, mice are euthanized, and the retinas are dissected.
- Immunohistochemistry and Quantification: Retinal flat-mounts are immunostained with antibodies against RGC-specific markers (e.g., Brn3a, RBPMS). The number of surviving RGCs is then quantified by manual or automated cell counting from microscopic images.[11] [22][23][24][25]

eIF2B Loss-of-Function (LOF) Mouse Model

This model recapitulates a chronic state of ISR activation and is used to evaluate the long-term therapeutic effects of **DNL343**.[2][4][26]

Workflow:





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Workflow for the eIF2B Loss-of-Function (LOF) mouse model.

Detailed Methodology:

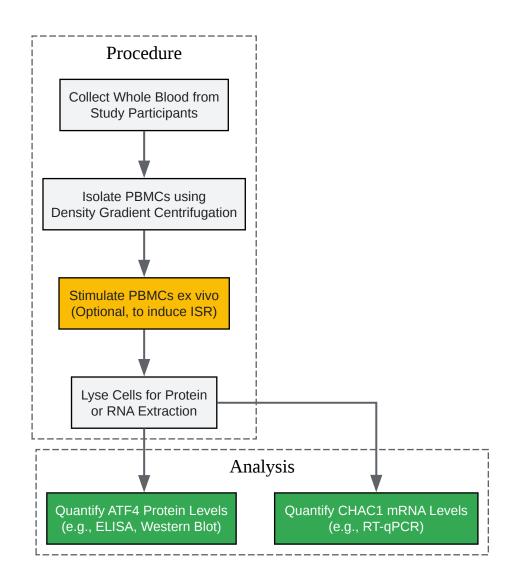
- Animal Model: Mice with a knock-in mutation in an eIF2B subunit (e.g., Eif2b5R132H/R132H) that reduces eIF2B's GEF activity are used.[4]
- Treatment: DNL343 is administered chronically, often mixed in the chow to allow for continuous, non-invasive dosing over several weeks or months.[2]
- Behavioral Assessment: Motor function is assessed using tests such as the balance beam or rotarod at regular intervals. Body weight is also monitored.[5]
- Biomarker Analysis: At the end of the study, brain and peripheral tissues are collected to quantify the levels of ISR biomarkers like ATF4 and CHAC1 using techniques such as qPCR or western blotting.[13]
- Histopathological Analysis: Brain sections are analyzed for neuropathological changes, including myelination status and glial activation (astrogliosis and microgliosis).[27]



ISR Biomarker Quantification in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used in clinical trials to assess the pharmacodynamic effects of **DNL343** in humans.[7]

Workflow:



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Workflow for ISR biomarker quantification in PBMCs.

Detailed Methodology:



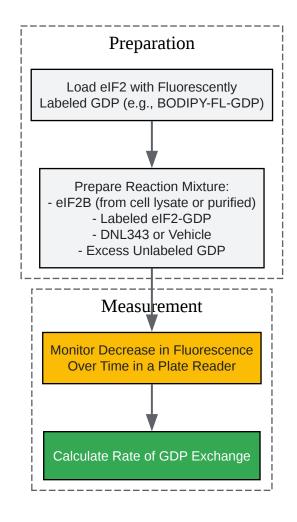
- PBMC Isolation: PBMCs are isolated from whole blood samples using standard density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Culture and Stimulation: Isolated PBMCs may be cultured and stimulated with a stress-inducing agent (e.g., thapsigargin) to activate the ISR ex vivo.[28]
- RNA and Protein Extraction: Following stimulation (or directly after isolation), cells are lysed,
 and RNA and protein are extracted using standard commercial kits.
- Quantification of CHAC1 mRNA: The expression level of CHAC1 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[28]
- Quantification of ATF4 Protein: The level of ATF4 protein is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or western blotting.[28]

elF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This biochemical assay directly measures the ability of **DNL343** to enhance the GEF activity of eIF2B.[18][29][30][31][32]

Workflow:





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